2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran
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Overview
Description
2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran is an organofluorine compound characterized by the presence of multiple fluorine atoms
Preparation Methods
The synthesis of 2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran typically involves fluorination reactions. One common method is the use of N-haloimide/HF dethiofluorination, where a halonium ion oxidizes sulfur in a C-S bond, producing sulfonium species that are then attacked by a fluoride ion to yield the desired organofluorine compound . This method is advantageous due to its ability to proceed under mild conditions, making it suitable for substrates that are less stable or readily available .
Chemical Reactions Analysis
2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by halonium ions, leading to the formation of sulfonium species.
Substitution: Nucleophilic fluorination is a common reaction, where a fluoride ion replaces a leaving group such as halogens, tosylates, or triflates.
Deoxofluorination: This involves the replacement of hydroxyl or carbonyl groups with fluorides.
Common reagents used in these reactions include halonium oxidants and fluoride ion sources. The major products formed from these reactions are various organofluorine compounds, which can be further utilized in different applications .
Scientific Research Applications
While specific applications of 2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran were not found in the search results, organofluorine compounds, in general, are widely used in scientific research. They are valuable in:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: In the design of drugs with improved metabolic stability and bioavailability.
Industry: In the production of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran exerts its effects involves the interaction of its fluorine atoms with various molecular targets. Fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and stability. The specific molecular targets and pathways involved would depend on the context of its application, such as in pharmaceuticals or materials science.
Comparison with Similar Compounds
2,5,5-Trifluoro-2-(difluoromethyl)-2,5-dihydrofuran can be compared with other organofluorine compounds, such as:
- 2,5,5-Trifluoro-2-phthalimido-pentanoate
- 2,5-Difluoro-2-phthalimidopentanoate
These compounds share similar fluorination patterns but differ in their functional groups and overall structure . The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the resulting chemical properties.
Properties
CAS No. |
35768-32-2 |
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Molecular Formula |
C5H3F5O |
Molecular Weight |
174.07 g/mol |
IUPAC Name |
2-(difluoromethyl)-2,5,5-trifluorofuran |
InChI |
InChI=1S/C5H3F5O/c6-3(7)4(8)1-2-5(9,10)11-4/h1-3H |
InChI Key |
BSAHOECCAIKUGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC1(C(F)F)F)(F)F |
Origin of Product |
United States |
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